molecular formula C20H25NO B10844446 4-Phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol

4-Phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol

Cat. No.: B10844446
M. Wt: 295.4 g/mol
InChI Key: DBTIAPBSTRWDLH-UHFFFAOYSA-N
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Description

4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are crucial synthetic medicinal blocks for drug construction .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol is unique due to its specific structural features, such as the presence of a phenyl group at both the 1- and 4-positions of the piperidine ring. This structural arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

4-phenyl-1-(1-phenylpropan-2-yl)piperidin-4-ol

InChI

InChI=1S/C20H25NO/c1-17(16-18-8-4-2-5-9-18)21-14-12-20(22,13-15-21)19-10-6-3-7-11-19/h2-11,17,22H,12-16H2,1H3

InChI Key

DBTIAPBSTRWDLH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N2CCC(CC2)(C3=CC=CC=C3)O

Origin of Product

United States

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